ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thieno[3,4-d]pyridazine core. Key structural elements include:
- A 3-chlorophenyl group at position 2.
- A 4-(N,N-dimethylsulfamoyl)benzamido substituent at position 3.
- An ethyl carboxylate ester at position 1.
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O6S2/c1-4-35-24(32)20-18-13-36-22(19(18)23(31)29(27-20)16-7-5-6-15(25)12-16)26-21(30)14-8-10-17(11-9-14)37(33,34)28(2)3/h5-13H,4H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOASPPLJWTKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound with potential pharmacological applications. This article explores its biological activity, synthesizing existing research findings to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the chlorophenyl and sulfamoyl groups enhances its potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3O3S |
| Molecular Weight | 373.87 g/mol |
| CAS Number | Not specified in the sources |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thieno[3,4-d]pyridazine derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values often below 10 µg/mL .
Anticancer Activity
Preliminary studies suggest that similar thieno derivatives possess anticancer properties. For example, compounds with a thieno-pyridazine structure have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The presence of the sulfamoyl group may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models, indicating potential use in treating inflammatory diseases .
Case Studies
-
Antimicrobial Screening :
A study evaluated various thieno derivatives against a panel of bacterial strains. The compound exhibited an MIC of 5 µg/mL against Pseudomonas aeruginosa, comparable to standard antibiotics like ciprofloxacin . -
Cytotoxicity Assay :
In vitro assays using MCF-7 cells showed that derivatives related to this compound induced significant cell death at concentrations as low as 10 µM, suggesting strong anticancer potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the phenyl and sulfamoyl groups can enhance potency and selectivity against target pathogens or cancer cells. Research has indicated that substitutions at specific positions on the aromatic rings can lead to improved efficacy and reduced toxicity profiles .
Scientific Research Applications
Structural Characteristics
The compound features a thieno[3,4-d]pyridazine core, which is known for its pharmacological properties. The structure includes:
- Ethyl ester at the carboxylate position
- 3-chlorophenyl group at the 3-position
- Benzamide moiety substituted with a dimethylsulfamoyl group at the 5-position
These structural attributes contribute to its potential efficacy in various therapeutic contexts, particularly in drug discovery aimed at antibacterial and anticancer applications .
Synthesis and Characterization
The synthesis of ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves several key steps:
- Formation of the thieno[3,4-d]pyridazine core through cyclization reactions.
- Substitution reactions to introduce the 3-chlorophenyl and dimethylsulfamoyl groups.
- Purification using techniques such as recrystallization or chromatography.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antibacterial Activity
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms similar to other known antibacterial agents .
Anticancer Properties
The compound's mechanism of action is believed to involve the inhibition of specific enzymes and receptors critical in cancer proliferation and inflammation modulation. Studies have shown that structurally related compounds can inhibit kinase pathways associated with cancer cell growth . The potential for developing derivatives with enhanced efficacy is an area of ongoing research.
Case Studies and Research Findings
- Antibacterial Screening : In vitro studies have demonstrated that derivatives of thieno[3,4-d]pyridazine exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions have shown improved inhibition against resistant strains .
- Anticancer Activity : A study focusing on similar heterocyclic compounds reported significant cytotoxic effects against cancer cell lines, indicating that this compound could be a promising candidate for further development in oncology .
Chemical Reactions Analysis
Substitution Reactions
The bromine and iodine atoms at positions 6 and 8 undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed displacement.
Key Reactions:
-
Bromine substitution: The 6-bromo group is more reactive toward substitution due to its lower steric hindrance compared to the 8-iodo group. Reactions with amines (e.g., NH₃, primary/secondary amines) yield 6-amino derivatives.
-
Iodine substitution: The 8-iodo group participates in copper-catalyzed Ullmann-type couplings with phenols or thiols, forming aryl ethers or thioethers.
Reagents and Conditions:
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Bromine substitution | NH₃, K₂CO₃ | DMF, 80°C, 12h | 6-Amino-8-iodo-2-methylimidazo[1,2-a]pyridine |
| Iodine substitution | Phenol, CuI, L-proline | DMSO, 100°C, 24h | 8-Phenoxy-6-bromo-2-methylimidazo[1,2-a]pyridine |
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, leveraging both halogen substituents.
Suzuki-Miyaura Coupling
The 6-bromo group undergoes Suzuki coupling with aryl/vinyl boronic acids, while the 8-iodo group remains intact due to its lower reactivity under standard conditions.
Example:
-
Reagents: Pd(PPh₃)₄, K₂CO₃, aryl boronic acid
-
Conditions: Dioxane/H₂O, 90°C, 18h
-
Product: 6-Aryl-8-iodo-2-methylimidazo[1,2-a]pyridine
Sequential Coupling
The 8-iodo group can participate in a second coupling after initial bromine substitution, enabling sequential functionalization.
Example Pathway:
-
Suzuki coupling at C6 with phenyl boronic acid.
-
Ullmann coupling at C8 with 4-methylphenol.
-
Final Product: 6-Phenyl-8-(4-methylphenoxy)-2-methylimidazo[1,2-a]pyridine
Mechanistic Insights
The reactivity profile is influenced by:
-
Electronic effects: Bromine and iodine withdraw electron density, activating the ring for electrophilic and nucleophilic attacks.
-
Steric effects: The methyl group at position 2 directs substitutions to the less hindered C6 and C8 positions .
Comparative Reactivity:
| Position | Halogen | Reactivity in NAS | Reactivity in Coupling |
|---|---|---|---|
| C6 | Br | High | Moderate (Suzuki) |
| C8 | I | Moderate | High (Ullmann) |
Comparison with Similar Compounds
Structural Analogues from Literature
The target compound shares functional and structural motifs with several analogs listed in and other sources. A comparative analysis is outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Diversity: The target compound’s thienopyridazine core distinguishes it from pyrimidine-pyridine (478039-51-9) and isoindole-dione (356090-88-5) analogs.
Substituent Effects :
- The 3-chlorophenyl group in the target compound may enhance lipophilicity compared to the 3-chloro-4-methylphenyl group in 356090-88-5, affecting membrane permeability.
- The 4-(N,N-dimethylsulfamoyl)benzamido group introduces both hydrogen-bonding (sulfamoyl) and steric bulk (dimethyl), which could influence target selectivity versus simpler benzamides (e.g., 478039-51-9) .
Spectroscopic and Physicochemical Properties
NMR Analysis (Referencing ):
- Chemical Shift Comparisons : In analogs like Rapa, compounds 1, and 7 (), NMR profiles revealed that substituent changes in regions A (positions 39–44) and B (positions 29–36) caused measurable shifts. For the target compound, the dimethylsulfamoyl group likely alters chemical environments in analogous regions, detectable via ¹H/¹³C NMR .
- Solubility Prediction: The ethyl carboxylate ester may improve solubility in polar solvents compared to non-esterified analogs (e.g., 356090-88-5), which lack ionizable groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
